molecular formula C18H16N2O2 B12892938 4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B12892938
M. Wt: 292.3 g/mol
InChI Key: IQLHQDZWTJXILC-UHFFFAOYSA-N
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Description

4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of two oxazoline rings attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions to form the oxazoline rings. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazoles.

    Reduction: Reduction of the oxazoline rings can yield amino alcohols.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Oxazoles

    Reduction: Amino alcohols

    Substitution: Halogenated or nitrated biphenyl derivatives

Scientific Research Applications

4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound can be used in the design of bioactive molecules and as a building block in medicinal chemistry.

    Industry: The compound is used in the production of polymers and advanced materials due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through the oxazoline rings. These rings can coordinate with metal ions, facilitating catalytic reactions. The biphenyl core provides a rigid framework that enhances the stability of the resulting complexes. The pathways involved in its action include coordination with transition metals and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-dipyridyl
  • 4,4’-Bis(tert-butyl)-2,2’-bipyridine
  • 4,4’-Di-tert-butyl-2,2’-bipyridine

Uniqueness

4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to the presence of oxazoline rings, which provide additional coordination sites compared to similar compounds like 4,4’-Di-tert-butyl-2,2’-dipyridyl. This enhances its versatility in forming complexes with a wider range of metal ions, making it more effective in catalytic applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[4-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H16N2O2/c1-5-15(17-19-9-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-20-10-12-22-18/h1-8H,9-12H2

InChI Key

IQLHQDZWTJXILC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NCCO4

Origin of Product

United States

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